molecular formula C21H18N4O2S B2714877 N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide CAS No. 1251578-93-4

N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2714877
CAS RN: 1251578-93-4
M. Wt: 390.46
InChI Key: PEZRLVRLYGFUAH-UHFFFAOYSA-N
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Description

The compound “N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide” is a complex organic molecule that contains a benzo[d]thiazole moiety and a quinoline moiety . Benzo[d]thiazole is a heterocyclic compound, which is a type of organic compound that contains a ring structure containing atoms of at least two different elements . Quinoline is also a heterocyclic aromatic organic compound, which is structurally related to benzene and naphthalene .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzo[d]thiazole moiety is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The quinoline moiety is a fused ring system incorporating a benzene ring and a pyridine ring .

Scientific Research Applications

Antimalarial and Antiviral Potential

N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide and its derivatives have been investigated for their potential in antimalarial and antiviral treatments. A study by Fahim and Ismael (2021) explored the antimalarial activity of related sulfonamides, including derivatives with quinoxaline moieties, showing promising in vitro results against Plasmodium species, the causative agent of malaria. The same study also discussed the compounds' potential against SARS-CoV-2, the virus responsible for COVID-19, indicating a broader spectrum of antiviral application (Fahim & Ismael, 2021).

Antipsychotic Agent Research

Research on heterocyclic carboxamides, structurally similar to this compound, has shown potential in developing antipsychotic agents. A study by Norman et al. (1996) evaluated such compounds for their binding affinity to dopamine and serotonin receptors, key targets in the treatment of psychiatric disorders (Norman et al., 1996).

Antimicrobial and Antifungal Activities

Compounds similar to this compound have been synthesized and tested for their antimicrobial properties. A study by Mohamed et al. (2010) investigated derivatives with anti-bacterial and anti-fungal activities, showing effectiveness against a range of pathogenic microorganisms (Mohamed et al., 2010).

Anticancer Research

The structure of this compound shows promise in anticancer research. Studies like that by Alvarez-Ibarra et al. (1997) have synthesized related thiazoloquinoline derivatives and evaluated their cytotoxic activity against cancer cell lines, suggesting their potential in cancer therapy (Alvarez-Ibarra et al., 1997).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential biological activities. Given the biological activities exhibited by related compounds, it may be of interest to explore its potential as a therapeutic agent .

Mechanism of Action

Target of Action

The compound 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide, also known as N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide, primarily targets bacterial strains . It has shown promising activity against Staphylococcus aureus . The compound’s role is to inhibit the growth of these bacteria, making it a potential candidate for antibacterial therapy .

Mode of Action

The interaction of 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide with its targets results in the inhibition of bacterial growth It is known that the compound exhibits bactericidal activity, indicating that it may interfere with essential bacterial processes .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that the compound interferes with pathways essential for bacterial survival . The downstream effects of this interference could include the disruption of bacterial cell wall synthesis, protein production, or DNA replication.

Pharmacokinetics

Admet calculations have shown a favourable pharmacokinetic profile for the compound . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide’s action include the inhibition of bacterial growth and the potential elimination of bacterial strains . The compound has shown bactericidal activity against Staphylococcus aureus, indicating that it can kill these bacteria rather than merely inhibiting their growth .

properties

IUPAC Name

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-18(24-16-9-3-6-14-7-4-12-22-19(14)16)11-5-13-23-20(27)21-25-15-8-1-2-10-17(15)28-21/h1-4,6-10,12H,5,11,13H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZRLVRLYGFUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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